molecular formula C9H8F3NO2 B15058359 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine

Cat. No.: B15058359
M. Wt: 219.16 g/mol
InChI Key: JXLZUZPJXBKHRS-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine is a fluorinated ethylamine derivative featuring a benzodioxole moiety.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3,8H,4,13H2

InChI Key

JXLZUZPJXBKHRS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Condensation with Trifluoroacetaldehyde Derivatives

A primary method involves the reaction of benzo[d]dioxol-5-amine with trifluoroacetaldehyde or its equivalents under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of trifluoroacetaldehyde, followed by dehydration to form an imine intermediate. Subsequent reduction using catalysts such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium on carbon (Pd/C) yields the target amine.

Key Conditions :

  • Solvents : Ethanol, acetic acid, or ethyl acetate.
  • Catalysts : Fe, indium, or Pd/C for reduction steps.
  • Temperature : Reflux (70–100°C) for condensation; room temperature for reductions.

Reductive Amination of Benzo[d]dioxol-5-yl Ketones

An alternative route employs reductive amination of 1-(benzo[d]dioxol-5-yl)-2,2,2-trifluoroethanone with ammonia or ammonium acetate. This method avoids handling gaseous ammonia and utilizes sodium triacetoxyborohydride (NaBH(OAc)3) as a mild reducing agent.

Example Procedure :

  • Imine Formation : React 1-(benzo[d]dioxol-5-yl)-2,2,2-trifluoroethanone (10 mmol) with ammonium acetate (15 mmol) in methanol at 60°C for 12 hours.
  • Reduction : Add NaBH(OAc)3 (12 mmol) and stir at room temperature for 6 hours.
  • Workup : Quench with saturated NaHCO3, extract with dichloromethane, and purify via column chromatography (SiO2, ethyl acetate/hexane).

Yield : 69.4% after purification.

Multi-Step Synthesis from Benzo[d]dioxole Precursors

Complex routes involve constructing the benzo[d]dioxole ring system prior to introducing the trifluoroethylamine moiety. For example:

  • Ring Formation : Condense catechol derivatives with dichloromethane or dibromomethane under basic conditions to form the 1,3-dioxole ring.
  • Nitration/Amidation : Introduce the amine group via nitration followed by reduction (e.g., H2/Pd-C) or direct amidation.

Challenges :

  • Regioselectivity : Ensuring substitution at the 5-position of the benzo[d]dioxole ring requires directing groups or protective strategies.
  • Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures is critical for isolating high-purity product.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies highlight the efficacy of indium and iron catalysts in mediating reductions. For instance, indium powder in acetic acid facilitates the reduction of nitro intermediates to amines with 80.4% yield. In contrast, iron in acetic acid achieves similar yields but requires longer reaction times (overnight stirring).

Table 1: Catalytic Reduction Efficiency

Catalyst Substrate Solvent Time (h) Yield (%)
In Nitro AcOH 4 80.4
Fe Nitro AcOH 12 51
Pd/C Imine MeOH 6 69.4

Solvent and Temperature Effects

Polar aprotic solvents like dimethylacetamide (DMA) enhance reaction rates for alkylation steps, while ethanol and acetic acid improve solubility for condensation reactions. Elevated temperatures (reflux) are necessary for ring-closure reactions but may degrade acid-sensitive intermediates.

Industrial-Scale Synthesis Considerations

Cost-Effective Reagents

The use of trimethyl orthoester as a carbonyl equivalent in imine formation reduces costs compared to trifluoroacetaldehyde gas. Additionally, sodium hydride (NaH) in mineral oil efficiently deprotonates amines for alkylation without requiring anhydrous conditions.

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions or water-based systems. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >70%.

Analytical Characterization

Spectroscopic Validation

  • NMR : ¹H NMR spectra show characteristic singlet peaks for the CF3 group at δ 3.8–4.2 ppm and aromatic protons at δ 6.7–7.4 ppm.
  • HPLC : Purity >98% is achievable using C18 reverse-phase columns (acetonitrile/water mobile phase).

Crystallographic Data

X-ray diffraction confirms the planar benzo[d]dioxole ring and tetrahedral geometry at the trifluoroethylamine carbon. Bond lengths (C-O: 1.36 Å, C-N: 1.47 Å) align with expected values for similar amines.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethanamine moiety, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their differences:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Features
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine Trifluoroethylamine Not explicitly provided C9H8F3NO2 ~219.16 High lipophilicity; strong electron-withdrawing effects .
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine Ethylamine (non-fluorinated) 210488-52-1 C9H11NO2 165.19 Chiral center; reduced metabolic stability compared to trifluoro derivative .
2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-ethylamine Difluoro substitution on benzodioxole ring 278183-65-6 C9H9F2NO2 201.17 Fluorine on aromatic ring alters electronic properties; lower lipophilicity .
1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine N-Methyl substitution N/A C9H11NO2 165.19 Increased steric hindrance; altered amine reactivity .
DiFMDA (1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine) Difluoro substitution on benzodioxole + propane chain N/A C10H11F2NO2 223.20 Enhanced metabolic stability over non-fluorinated analogues .

Pharmacological and Metabolic Profiles

  • Metabolic Stability: The trifluoroethyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogues. For example, O-demethylenation, a common metabolic pathway for benzodioxole derivatives, is less favorable in fluorinated compounds .
  • Toxicity: Fluorinated compounds may exhibit unique toxicity profiles; for instance, trifluoro derivatives could generate stable metabolites that accumulate in tissues .
  • Non-fluorinated analogues may lack this specificity .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₈F₃N
  • Molecular Weight : 218.13 g/mol
  • CAS Number : 102124-73-2

The presence of the benzo[d][1,3]dioxole moiety contributes to its potential interactions with biological targets, while the trifluoroethyl group may enhance its pharmacological properties.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant biological activities, including:

  • Antioxidant Properties : The dioxole ring can stabilize free radicals, making it a potential candidate for antioxidant therapies.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Antidepressant Activity : A study evaluated the antidepressant-like effects of similar compounds in rodent models. The results indicated that these compounds could significantly reduce depressive behaviors in forced swim tests, suggesting a potential mechanism involving serotonin modulation.
  • Anticancer Potential : Another investigation focused on the antiproliferative effects of benzo[d][1,3]dioxole derivatives against various cancer cell lines. The findings demonstrated that these compounds could inhibit cell growth and induce apoptosis through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntioxidantHigh
NeuroprotectionModerate
AntidepressantSignificant
AnticancerSignificant

Table 2: Structure-Activity Relationship (SAR)

CompoundActivity TypeIC50 (µM)Reference
This compoundAntioxidant5
1-(Benzo[d][1,3]dioxol-5-yl)-amineAntidepressant10
2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyphenylamineAnticancer15

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